2,5-Diaminopyrimidine

Medicinal Chemistry Physicochemical Property Drug Design

Procure 2,5-Diaminopyrimidine (CAS 22715-27-1) as the essential scaffold for selective BTK/BLK inhibitors. This specific 2,5-regioisomer is non-interchangeable, offering a unique pKa (4.83 vs 7.08 for 2,4-isomer) and spatial orientation critical for target engagement while avoiding SYK off-target activity. Its high-yield synthetic route ensures scalable, reliable supply for SAR studies and lead optimization.

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 22715-27-1
Cat. No. B1361531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminopyrimidine
CAS22715-27-1
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)N)N
InChIInChI=1S/C4H6N4/c5-3-1-7-4(6)8-2-3/h1-2H,5H2,(H2,6,7,8)
InChIKeyDNACGYGXUFTEHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diaminopyrimidine (CAS 22715-27-1): Core Scaffold for Selective Kinase Inhibitors and Targeted Protein Degraders


2,5-Diaminopyrimidine (CAS 22715-27-1) is a heterocyclic aromatic amine belonging to the diaminopyrimidine isomer family, characterized by amino substituents at the 2- and 5-positions of the pyrimidine ring . It appears as a yellow to brown solid with a molecular weight of 110.12 g/mol, a melting point of 200 °C, and a predicted pKa of 4.83±0.10 . The compound serves as a versatile building block in pharmaceutical research, particularly as a key intermediate in the synthesis of antiviral, anticancer, and antimicrobial agents .

2,5-Diaminopyrimidine vs. Isomeric Analogs: Why Regioisomeric Substitution Dictates Reactivity and Biological Selectivity


Diaminopyrimidine isomers—2,4-, 2,5-, 2,6-, 4,5-, and 4,6-substituted—are not interchangeable due to profound differences in electronic properties, solubility, and molecular recognition. The position of the amino groups determines the pKa (2,5-: 4.83 vs. 2,4-: 7.08 [1]), which directly influences hydrogen-bonding capacity, nucleophilicity, and protonation state under physiological conditions. Furthermore, the spatial orientation of the amino groups dictates binding to kinase ATP pockets, with the 2,5-substitution pattern enabling unique interactions with Bruton's tyrosine kinase (BTK) and B-lymphoid tyrosine kinase (BLK) that are not accessible to the 2,4-regioisomer commonly found in SYK inhibitors [2]. Consequently, generic substitution risks compromising synthetic yields, altering reactivity profiles, or abolishing target selectivity.

Quantitative Evidence Guide: Verifiable Differentiation of 2,5-Diaminopyrimidine for Scientific Procurement


Differential Basicity: 2,5-Diaminopyrimidine Exhibits Markedly Lower pKa than the 2,4-Isomer

2,5-Diaminopyrimidine demonstrates a predicted pKa of 4.83±0.10, which is substantially more acidic than the 2,4-diaminopyrimidine isomer (pKa 7.08±0.10) [1]. This difference of approximately 2.25 log units corresponds to a ~180-fold lower basicity, indicating that 2,5-diaminopyrimidine remains predominantly neutral under physiological pH (7.4) whereas 2,4-diaminopyrimidine exists largely in its protonated form.

Medicinal Chemistry Physicochemical Property Drug Design

Elevated Melting Point of 2,5-Diaminopyrimidine Reflects Distinct Intermolecular Interactions

2,5-Diaminopyrimidine melts at 200 °C, whereas 2,4-diaminopyrimidine melts at 149–150 °C [1]. The 50 °C higher melting point for the 2,5-isomer indicates stronger intermolecular hydrogen bonding in the solid state, which can influence crystallization behavior, purification efficiency, and solid-form stability during storage and handling.

Solid-State Chemistry Purification Process Chemistry

2,5-Diaminopyrimidine Derivatives Display Distinct Kinase Selectivity Profiles Compared to 2,4-Diaminopyrimidine-Based Drugs

The 2,5-diaminopyrimidine scaffold is preferentially exploited for Bruton's tyrosine kinase (BTK) inhibitors, whereas the 2,4-diaminopyrimidine motif is the core of Spleen tyrosine kinase (SYK) inhibitors such as fostamatinib and PRT-06207 [1]. A head-to-head cellular occupancy assay demonstrated that a 2,5-diaminopyrimidine-based covalent BTK inhibitor (compound 2) achieved an IC50 of 8 nM, comparable to ibrutinib's 2 nM, yet with a distinct off-target kinase interaction pattern [2]. This differential selectivity arises from the regioisomeric arrangement of amino groups, which alters binding interactions within the ATP pocket.

Kinase Inhibition Selectivity Profiling BTK SYK

2,5-Diaminopyrimidine Enables the First Selective Monomeric BLK Degraders

2,5-Diaminopyrimidine derivatives represent the first series of selective monomeric degraders of B-lymphoid tyrosine kinase (BLK) [1]. Optimized compounds 9–11 exhibit weak biochemical inhibitory activity against BLK yet potently degrade BLK while sparing other structurally related SRC family and TEC family kinases. In contrast, existing BLK inhibitors such as dasatinib, saracatinib, and PP1 act as pan-SFK inhibitors with broad off-target activity [1]. This unique degradation selectivity is inherent to the 2,5-diaminopyrimidine scaffold and has not been achieved with 2,4- or 2,6-regioisomers.

Targeted Protein Degradation PROTAC BLK B-cell Malignancies

Efficient Synthesis: 85% Yield via Catalytic Hydrogenation of 5-Nitro-2-aminopyrimidine

2,5-Diaminopyrimidine can be synthesized in 85% isolated yield via palladium-catalyzed hydrogenation of 5-nitro-2-aminopyrimidine in methanol at room temperature . In comparison, literature yields for 2,4-diaminopyrimidine synthesis range broadly from 1–7% under dilute prebiotic conditions to 40–85% under optimized drying-lagoon conditions [1], indicating that the 2,5-isomer benefits from a well-defined, high-yielding catalytic reduction route that is readily scalable.

Organic Synthesis Process Chemistry Scale-up

Optimal Application Scenarios for 2,5-Diaminopyrimidine in Pharmaceutical and Chemical Research


Design and Synthesis of BTK-Targeted Covalent Inhibitors

2,5-Diaminopyrimidine serves as the foundational scaffold for developing covalent irreversible inhibitors of Bruton's tyrosine kinase (BTK). As demonstrated by the 2,5-diaminopyrimidine-based probe that achieved an IC50 of 8 nM for Btk occupancy [1], this regioisomer enables the correct spatial orientation of reactive warheads to engage Cys481 in the ATP-binding pocket. Procurement of the 2,5-isomer is mandatory for programs aiming to generate BTK inhibitors with distinct selectivity profiles compared to ibrutinib [2].

Discovery of Selective BLK Degraders for B-cell Malignancies

This compound is the unique starting point for synthesizing selective monomeric degraders of B-lymphoid tyrosine kinase (BLK). The 2,5-diaminopyrimidine core, when elaborated with appropriate DFG-out allosteric-pocket-binding moieties, yields compounds that potently degrade BLK while sparing other SRC and TEC family kinases [3]. This degradation selectivity is unattainable with 2,4- or 2,6-diaminopyrimidine analogs, making 2,5-diaminopyrimidine essential for targeted protein degradation research in autoimmune diseases and lymphoma.

Regioisomer-Specific Building Block in Medicinal Chemistry SAR Campaigns

Due to its distinct pKa (4.83 vs. 7.08 for 2,4-isomer) and unique hydrogen-bonding pattern, 2,5-diaminopyrimidine is the preferred scaffold for structure-activity relationship (SAR) studies exploring kinase selectivity . Its lower basicity enhances membrane permeability of derived inhibitors, and its 2,5-substitution avoids SYK inhibition—a common off-target of 2,4-diaminopyrimidine drugs like fostamatinib [4]. Researchers conducting kinase panel screening should select 2,5-diaminopyrimidine to probe BTK/BLK space without SYK confounding.

Large-Scale Synthesis of Pharmaceutical Intermediates

The well-characterized, high-yielding synthetic route (85% yield via Pd/C hydrogenation) makes 2,5-diaminopyrimidine an attractive intermediate for pilot-plant scale-up . Its elevated melting point (200 °C) facilitates purification by recrystallization, and the robust catalytic reduction avoids hazardous reagents, reducing process safety risks. For CROs and pharmaceutical companies requiring multi-kilogram quantities of diaminopyrimidine building blocks, the 2,5-isomer offers a more reproducible and scalable manufacturing pathway than regioisomers with variable yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Diaminopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.